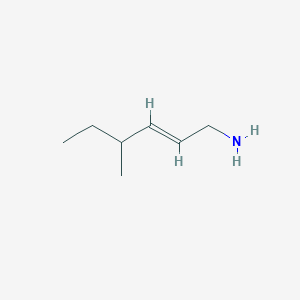

4-Methylhex-2-en-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C7H15N |

|---|---|

Molekulargewicht |

113.20 g/mol |

IUPAC-Name |

(E)-4-methylhex-2-en-1-amine |

InChI |

InChI=1S/C7H15N/c1-3-7(2)5-4-6-8/h4-5,7H,3,6,8H2,1-2H3/b5-4+ |

InChI-Schlüssel |

SOCWGDHYZJSREF-SNAWJCMRSA-N |

Isomerische SMILES |

CCC(C)/C=C/CN |

Kanonische SMILES |

CCC(C)C=CCN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The position of the double bond and methyl group significantly alters chemical behavior. Key comparisons include:

2.1.1 5-Methylhex-4-en-1-amine (CAS: 115610-15-6)

- Structure : The double bond is at position 4, and the methyl group is at position 3.

- Safety data () indicate handling precautions for amines (e.g., flammability, corrosivity), though exact toxicity comparisons are unavailable.

- Applications : Likely used in specialty organic synthesis due to its unsaturated backbone .

2.1.2 Cyclohexan-1-amine Derivatives (e.g., )

- Structure : Cyclohexane rings with piperazine or spiro-fused heterocycles (e.g., COMPOUND 37 and 41).

- Implications :

- Applications : Drug development (e.g., kinase inhibitors or CNS-targeting molecules) .

Functional Group Variations

2.2.1 Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Aryl-substituted cyclohexanone with a methylamino group.

- Implications :

2.2.2 N-Propyl-2-Trichloromethylquinazolin-4-amine ()

- Structure : Quinazoline core with trichloromethyl and propylamine groups.

- Implications :

- Aromatic systems like quinazoline are electron-deficient, enabling diverse reactivity (e.g., nucleophilic substitution) compared to aliphatic amines.

Table 1: Structural and Inferred Property Comparison

Vorbereitungsmethoden

Nucleophilic Substitution of Haloalkanes

Nucleophilic substitution remains a foundational approach for synthesizing primary amines. For 4-methylhex-2-en-1-amine, this method typically involves the reaction of 4-methylhex-2-en-1-bromide with ammonia or ammonium salts. The process is conducted under reflux conditions in polar aprotic solvents such as ethanol or dimethylformamide (DMF), which enhance the nucleophilicity of ammonia .

Key considerations include:

-

Solvent effects : Ethanol facilitates SN2 mechanisms due to its polar protic nature, while DMF favors SN1 pathways by stabilizing carbocation intermediates.

-

Temperature control : Prolonged reflux (>12 hours) risks alkene isomerization or elimination side reactions, necessitating precise thermal regulation .

-

Ammonia stoichiometry : Excess ammonia (5–10 equivalents) minimizes alkylation beyond the primary amine stage.

A representative reaction pathway is:

Yields typically range from 50–70%, with impurities arising from di- or trialkylated byproducts .

Reductive Amination of Carbonyl Compounds

Reductive amination offers a versatile route by converting ketones or aldehydes into amines via imine intermediates. For 4-methylhex-2-en-1-amine, the precursor 4-methylhex-2-enal reacts with ammonia under hydrogenation conditions. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are employed at moderate pressures (1–3 atm H₂) .

Optimization parameters :

-

Catalyst loading : 5–10 wt% Pd/C achieves >80% conversion within 6 hours.

-

pH modulation : Buffering at pH 4–6 stabilizes the imine intermediate, preventing premature reduction.

-

Solvent selection : Methanol or tetrahydrofuran (THF) balances solubility and catalyst activity.

The reaction proceeds as:

This method achieves yields up to 85%, though competing saturation of the alkene moiety remains a challenge .

Hydroamination of Alkenes

Transition-metal-catalyzed hydroamination directly couples amines with alkenes, offering atom-economical access to 4-methylhex-2-en-1-amine. Gold(I) complexes or lanthanide catalysts (e.g., La[N(SiMe₃)₂]₃) activate the alkene for anti-Markovnikov addition of ammonia .

Critical factors :

-

Catalyst design : Chiral ligands (e.g., Binap) enable enantioselective synthesis, though racemic mixtures dominate in non-stereospecific routes.

-

Reaction temperature : Elevated temperatures (80–100°C) accelerate kinetics but risk catalyst decomposition.

-

Substrate purity : Trace oxygen or moisture deactivates catalysts, requiring rigorous inert-atmosphere protocols.

The hydroamination pathway is:

Reported yields span 60–75%, with regioselectivity driven by steric effects of the methyl substituent .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Catalyst | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–70 | Reflux, ethanol | None | Simplicity, low cost |

| Reductive Amination | 75–85 | H₂ (1–3 atm), 50°C | Pd/C | High purity, scalability |

| Hydroamination | 60–75 | 80–100°C, inert atmosphere | Au(I) or La complexes | Atom economy, stereocontrol potential |

Trade-offs :

-

Nucleophilic substitution is cost-effective but struggles with byproduct formation.

-

Reductive amination offers superior yields but requires pressurized hydrogenation equipment.

-

Hydroamination excels in sustainability but demands specialized catalysts and anhydrous conditions .

Emerging Methodologies and Innovations

Recent advances focus on biocatalytic and photochemical approaches:

-

Enzyme-mediated synthesis : Transaminases engineered for aliphatic amines catalyze the amination of 4-methylhex-2-enal with ammonia, achieving enantiomeric excess >90% under mild conditions .

-

Photoredox catalysis : Visible-light-driven systems using iridium complexes (e.g., Ir(ppy)₃) enable radical-based amination of alkenes, though yields remain modest (~40%) .

Q & A

Q. How to mitigate racemization during large-scale synthesis of 4-Methylhex-2-en-1-amine?

- Methodological Answer : Optimize reaction conditions:

- Temperature : Maintain <40°C to minimize thermal racemization.

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalyst : Employ chiral Rh complexes (e.g., DuPhos ligands) for asymmetric hydrogenation with turnover numbers >1,000 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.